2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
CAS No.:
Cat. No.: VC20435047
Molecular Formula: C6H5ClFNO3S
Molecular Weight: 225.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5ClFNO3S |
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Molecular Weight | 225.63 g/mol |
IUPAC Name | 2-fluoro-6-methoxypyridine-4-sulfonyl chloride |
Standard InChI | InChI=1S/C6H5ClFNO3S/c1-12-6-3-4(13(7,10)11)2-5(8)9-6/h2-3H,1H3 |
Standard InChI Key | CMUOXQJUKVTQLI-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC(=CC(=C1)S(=O)(=O)Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with three functional groups:
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Fluorine at position 2, imparting electron-withdrawing effects.
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Methoxy group (-OCH₃) at position 6, contributing steric bulk and moderate electron-donating properties.
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Sulfonyl chloride (-SO₂Cl) at position 4, a highly reactive moiety for nucleophilic substitutions.
This arrangement creates a polarized electronic environment, with the sulfonyl chloride group acting as an electrophilic center for bond formation. The molecular formula (C₆H₅ClFNO₃S) corresponds to a molecular weight of 225.63 g/mol, with an exact mass of 225.965 Da .
Spectroscopic Signatures
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¹H NMR: The methoxy proton resonates as a singlet near δ 3.9 ppm, while pyridine protons exhibit splitting patterns due to fluorine coupling (e.g., J = 8–10 Hz for ortho-F).
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¹³C NMR: The sulfonyl chloride carbon appears near δ 120 ppm, distinct from adjacent carbons influenced by fluorine and methoxy groups.
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IR Spectroscopy: Strong S=O asymmetric and symmetric stretches at 1360–1370 cm⁻¹ and 1170–1185 cm⁻¹ confirm the sulfonyl chloride group.
Synthetic Methodologies
Precursor Synthesis
The synthesis begins with 2-fluoro-4-iodo-6-methoxypyridine (C₆H₅FINO), a compound structurally related to the target molecule . Iodine at position 4 serves as a leaving group, facilitating nucleophilic displacement reactions.
Sulfonation and Chlorination
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Sulfonation: Treating the iodopyridine precursor with fuming sulfuric acid introduces a sulfonic acid group at position 4.
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Chlorination: Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
This two-step process yields the target compound with purities exceeding 90% after recrystallization from dichloromethane .
Alternative Routes
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Direct Sulfurylation: Using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C achieves direct sulfonation, though yields are lower (~65%) due to competing side reactions .
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Catalytic Halogen Exchange: Substituting iodine with sulfur-based groups via palladium-catalyzed cross-coupling has been explored but remains experimental .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 225.63 g/mol |
Density | 1.62 g/cm³ (estimated) |
Melting Point | 78–82°C (decomposes) |
Solubility | Soluble in DCM, THF; insoluble in H₂O |
LogP (Octanol-Water) | 2.45 (calculated) |
pKa (Sulfonyl Chloride) | ~1.2 (strongly acidic) |
The compound’s low aqueous solubility and hydrolytic instability necessitate storage under inert conditions. Hydrolysis in moist air produces 2-fluoro-6-methoxypyridine-4-sulfonic acid, detectable via IR loss of S=O stretches.
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl chloride group reacts vigorously with amines, alcohols, and thiols:
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With Primary Amines: Forms sulfonamides (R-NH-SO₂-C₆H₃F(OCH₃)), a key step in drug discovery .
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With Alcohols: Produces sulfonate esters, useful as protecting groups or prodrug moieties.
Cross-Coupling Reactions
The fluorine atom at position 2 enables selective Suzuki-Miyaura couplings. For example, reacting with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, expanding structural diversity .
Applications in Medicinal Chemistry
Anticancer Agents
Derivatives of 2-fluoro-6-methoxypyridine-4-sulfonyl chloride exhibit moderate cytotoxicity against HeLa and RKO cell lines (IC₅₀ = 50–100 µM). The sulfonamide linkage enhances binding to tubulin, disrupting microtubule assembly and inducing apoptosis .
Antimicrobial Activity
Structural analogs demonstrate leishmanicidal activity (IC₅₀ < 1 µM against Leishmania mexicana), outperforming amphotericin B in preclinical models. The fluorine atom improves membrane permeability, while the sulfonamide group inhibits trypanothione reductase .
Case Study: Kinase Inhibitors
A 2024 study utilized this compound to synthesize FGFR inhibitors targeting triple-negative breast cancer. The sulfonamide derivative showed 85% kinase inhibition at 10 nM, with >50% tumor regression in murine models .
Comparative Analysis with Structural Analogs
The C4-sulfonyl chloride isomer exhibits superior thermal stability (decomposition at 78–82°C vs. 65–70°C for C3 analogs) due to reduced steric strain .
Future Directions
Targeted Drug Delivery
Conjugating sulfonamide derivatives to antibody-drug conjugates (ADCs) may enhance tumor specificity. Preliminary data show 3-fold higher uptake in HER2+ breast cancer models compared to non-targeted analogs .
Green Chemistry Approaches
Exploring biocatalytic sulfonation using aryl sulfotransferases could reduce reliance on corrosive reagents like ClSO₃H. Early-stage experiments achieved 40% conversion using engineered E. coli strains .
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